molecular formula C9H20Cl2N2O2 B1339046 Dimethyl pimelimidate dihydrochloride CAS No. 58537-94-3

Dimethyl pimelimidate dihydrochloride

Cat. No. B1339046
CAS RN: 58537-94-3
M. Wt: 259.17 g/mol
InChI Key: LRHXBHUTQWIZTN-UHFFFAOYSA-N
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Description

Dimethyl pimelimidate dihydrochloride is a chemical compound that is not directly described in the provided papers. However, the synthesis of dimethyl pimelate (DMP), which is a related compound, is discussed. DMP is synthesized from cyclohexanone and dimethyl carbonate using solid base catalysts . This process involves the formation of an intermediate compound, carbomethoxycyclohexanone (CMCH), which then reacts further to produce DMP . Although the papers do not directly address dimethyl pimelimidate dihydrochloride, the synthesis of DMP provides insight into the types of reactions and catalysts that might be involved in the production of related compounds.

Synthesis Analysis

The synthesis of DMP is achieved through a two-step reaction starting with cyclohexanone and dimethyl carbonate. The first step involves the production of CMCH from cyclohexanone with DMC, followed by the conversion of CMCH to DMP by reacting with a methoxide group . The role of the solid base catalysts is crucial, as they activate cyclohexanone by abstracting a proton from the α position. Among the catalysts tested, MgO was found to be particularly effective in facilitating the formation of DMP . This suggests that a similar approach could potentially be applied to synthesize dimethyl pimelimidate dihydrochloride, although specific studies on this compound are not provided.

Molecular Structure Analysis

While the molecular structure of dimethyl pimelimidate dihydrochloride is not discussed, the paper on a novel tetrathiafulvalene derivative provides insights into the molecular and crystal structure analysis of a complex organic compound . The described compound is a π-electron donor capable of forming intermolecular hydrogen bonds similar to those found in nucleic acid base pairs . This level of structural analysis is important for understanding the properties and potential applications of organic compounds, including dimethyl pimelimidate dihydrochloride.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving dimethyl pimelimidate dihydrochloride. However, the synthesis of DMP from cyclohexanone and dimethyl carbonate indicates that reactions involving carbonyl compounds and esterification processes are relevant . The ability of the novel tetrathiafulvalene derivative to form hydrogen bonds suggests that similar compounds, including dimethyl pimelimidate dihydrochloride, may also engage in specific types of chemical interactions, such as hydrogen bonding, which could influence their reactivity and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl pimelimidate dihydrochloride are not directly reported in the papers. Nonetheless, the synthesis paper provides some insight into the properties of DMP, which may share similarities with dimethyl pimelimidate dihydrochloride . The paper on the tetrathiafulvalene derivative discusses various properties, including spectroscopic and electrochemical characteristics, which are essential for understanding the behavior of organic compounds . These properties are often determined by the molecular structure and can affect the compound's stability, reactivity, and potential uses.

Scientific Research Applications

Chemical Crosslinking in Protein Structure Analysis

  • Investigation of Quaternary Structure and Conformational Mobility

    DMP has been used to examine the quaternary structure and conformational mobility in enzymes such as bovine liver glutamate dehydrogenase. This application demonstrates how crosslinking with DMP can provide insights into enzyme structure and function (Smith & Bell, 1985).

  • Subunit Structure Analysis in Mitochondrial Transhydrogenase

    In another study, DMP helped reveal the dimeric structure of mitochondrial transhydrogenase in bovine heart, underlining its utility in analyzing protein subunits (Anderson & Fisher, 1981).

Immunoprecipitation and Antibody Crosslinking

  • Enhancing Immunoprecipitation Methods

    DMP has been employed to improve the extraction and concentration of low-abundance proteins from human serum, showing its effectiveness in sensitive immunoprecipitation methods (Michielsen et al., 2005).

  • Cross-Linking Antibodies to Beads

    A protocol using DMP for cross-linking antibodies to Protein A or G agarose beads demonstrates its role in preparing immunological reagents and tools (Decaprio & Kohl, 2019).

Nucleic Acids Extraction and Analysis

  • Nucleic Acids Extraction without Electricity: DMP has been adapted in a microfluidic platform for the extraction of nucleic acids (both RNA and DNA) without electricity, emphasizing its role in developing portable and efficient diagnostic tools (Jin et al., 2017).

Biochemical and Molecular Biology Research

  • Studying Protein-Carotenoid Interactions

    The use of DMP in cross-linking proteins like crustacyanin to stabilize them against denaturation has been explored. This application highlights its role in studying protein-ligand interactions and structural biology (Zagalsky et al., 1991).

  • One-Step Purification of Membrane Proteins

    purification and analysis processes (Schneider et al., 1982).

Enzyme Modification and Analysis

  • Creating Modified Enzymes with New Activities

    Research has shown that DMP can be used to modify enzymes like ribonuclease, creating derivatives with new activities such as fluorohydrolase activity, thus expanding its application in enzymology and biocatalysis (Albert et al., 1992).

  • Analysis of Virus Structure and Protein Interactions

    DMP has been employed in studying the nearest neighbor relationships of proteins in viruses, aiding in understanding viral structure and assembly mechanisms (Pepinsky & Vogt, 1979).

  • Investigating Protein Dimerization and Function

    In studies involving proteins like dynein and myosin V, DMP has been used for covalent cross-linking to investigate their dimerization and implications for their function within the cell (Benashski et al., 1997).

  • Studying Cellular Injury Mechanisms

    DMP has been applied to differentiate phases of plasma membrane damage during cell injury in renal proximal tubules, contributing to our understanding of cellular injury and protective mechanisms (Chen et al., 2001).

Material Science and Nanotechnology

  • Development of Nanocomposites and Polyimides: The utility of DMP extends to material science, where it has been used in the preparation of polyimides and their nanocomposites, showing its role in enhancing thermal stability and mechanical properties of materials (Cho et al., 2004).

Synthesis and Chemical Transformation

  • Chemical Conversion of Organic Compounds: In synthetic chemistry, DMP has facilitated the conversion of hydroxymethylfurfural into different derivatives, exemplifying its role in chemical transformations and organic synthesis (Xiuquan et al., 2016).

Safety And Hazards

DMP is toxic and contains a pharmaceutically active ingredient . It can exert harmful effects by inhalation, ingestion, or skin absorption . It is irritating to the eyes, skin, mucous membranes, and upper respiratory tract .

properties

IUPAC Name

dimethyl heptanediimidate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-12-8(10)6-4-3-5-7-9(11)13-2;;/h10-11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHXBHUTQWIZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCCCCC(=N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl pimelimidate dihydrochloride

CAS RN

58537-94-3
Record name Dimethyl heptane-1,7-diimidate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
633
Citations
C Schneider, RA Newman, DR Sutherland… - Journal of Biological …, 1982 - Elsevier
… dimethyl pimelimidate dihydrochloride up to 100 mM. Aliquots of beads at each dimethyl pimelimidate dihydrochloride … of the dimethyl pimelimidate dihydrochloride concentrations used. …
Number of citations: 0 www.sciencedirect.com
I Accoceberry, M Thellier, A Datry… - Journal of Clinical …, 2001 - Am Soc Microbiol
… The complex was then cross-linked covalently using dimethyl pimelimidate dihydrochloride. After incubation of the immunoaffinity matrix with filtered stool samples containing …
Number of citations: 0 journals.asm.org
TA Milne, K Zhao, JL Hess - Leukemia: Methods and Protocols, 2009 - Springer
… Dimethyl pimelimidate dihydrochloride (DMP, Sigma D8388). … Remove a bottle of dimethyl pimelimidate dihydrochloride from the freezer and allow it to warm to room temperature before …
Number of citations: 0 link.springer.com
M Yamaguchi, S Chen, Y Hatefi - Biochemistry, 1985 - ACS Publications
… , ovalbumin, cross-linked bovine serum albumin, phosphorylase a, and/3-galactosidase from Sigma; asolectin from Associated Concentrates; dimethyl pimelimidate dihydrochloride …
Number of citations: 0 pubs.acs.org
EB Lomakina, G Marsh, RE Waugh - Biophysical journal, 2014 - Elsevier
… After three washes with 0.2 M triethanolamine (pH 8.2), 20 mM dimethyl pimelimidate dihydrochloride in triethanolamine was added to covalently link the Fc portion of the antibody to the …
Number of citations: 0 www.sciencedirect.com
H motif deconvolution Page, PDO Page - jitc.bmj.com
… Antibodies were cross-linked to beads at a concentration of 5 mg of antibodies per 1 mL volume of beads with Dimethyl pimelimidate dihydrochloride (Sigma-Aldrich) in 0.2 M Sodium …
Number of citations: 0 jitc.bmj.com
B Jedamzik, CR Eckmann - Cold Spring Harbor Protocols, 2009 - cshprotocols.cshlp.org
Protein coimmunoprecipitation (co-IP) is a method used to analyze in vivo complex formation of various proteins. Although such an analysis supports the coexistence of proteins in a …
Number of citations: 0 cshprotocols.cshlp.org
寿成超, 董志伟 - 生物化学杂志, 1990 - cqvip.com
… 摘要:以Sepharose CL-4B-Pro A吸附胃癌单克隆抗体(McAb)PD4,继之以交联剂二甲基庚二亚胺二盐酸盐(dimethyl pimelimidate dihydrochloride)处理,形成亲和介质(柱Ⅰ).该亲和介质用于…
Number of citations: 0 www.cqvip.com
SF D'Souza, PA Srere - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1983 - Elsevier
… Appropriate aliquots to give final concentrations of 10 mM (dimethyl suberimidate dihydrochloride, dimethyl adipimidate dihydrochloride, dimethyl pimelimidate dihydrochloride, …
Number of citations: 0 www.sciencedirect.com
B Schmidt, J Rahfeld, A Schierhorn, B Ludwig… - FEBS …, 1994 - Wiley Online Library
… For cross-linking, the purified recombinant FKBP25mem (8.3 PM in 50 mM sodium phosphate buffer, pH 9.1) was incubated with dimethyl pimelimidate dihydrochloride (final …
Number of citations: 0 febs.onlinelibrary.wiley.com

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